molecular formula C3H10NNaO4S B13067392 Sodium3-aminopropane-1-sulfonatehydrate

Sodium3-aminopropane-1-sulfonatehydrate

Cat. No.: B13067392
M. Wt: 179.17 g/mol
InChI Key: XMGAYSFRNDVINT-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Research on Aminosulfonic Acids

The journey into the study of aminosulfonic acids began in the 19th century with the isolation of taurine (B1682933) from ox bile in 1827 by German scientists Friedrich Tiedemann and Leopold Gmelin. wikipedia.orgbiocrates.com Taurine, or 2-aminoethanesulfonic acid, was one of the first of this class of compounds to be identified and is now known to be one of the most abundant amino acids in mammals, playing a crucial role in various biological processes. mdpi.comnih.gov This discovery laid the groundwork for future investigations into compounds characterized by the presence of both an amino group (-NH2) and a sulfonic acid group (-SO3H).

The 20th century saw a significant expansion in the synthesis and application of aminosulfonic acids beyond those found in nature. researchgate.net A key example is sulfamic acid (aminosulfonic acid), a simple, synthetically produced compound that gained prominence. wikipedia.org Industrially, it is produced by treating urea (B33335) with a mixture of sulfur trioxide and sulfuric acid. wikipedia.orgatamanchemicals.com Its utility is vast, ranging from being a precursor to sweet-tasting compounds like sodium cyclamate to applications as an acidic cleaning agent, a descaler, a catalyst for esterification, and an ingredient in fire extinguishing media. atamanchemicals.comatamankimya.comnih.gov

The diverse functionalities of aminosulfonic acids have spurred their application in various scientific and industrial fields. They have been used in the dye and pigment industry, as herbicides, and in the paper and pulp industry as chloride stabilizers. irochemical.com Furthermore, their derivatives, known as sulfamates, have been integral in the design of a wide array of therapeutic agents, including antibiotics, anti-cancer drugs, and anti-epileptic medications. atamankimya.com This broad utility underscores the sustained interest in the synthesis and characterization of novel aminosulfonic acid derivatives, including Sodium 3-aminopropane-1-sulfonate (B1630789) hydrate (B1144303).

Scope and Significance of Academic Inquiry into Sodium 3-aminopropane-1-sulfonate Hydrate

The primary academic significance of Sodium 3-aminopropane-1-sulfonate hydrate is intrinsically linked to its parent compound, 3-aminopropane-1-sulfonic acid, more commonly known as homotaurine or its investigational drug name, Tramiprosate. cookechem.comalzdiscovery.orgbldpharm.com Sodium 3-aminopropane-1-sulfonate is the sodium salt of homotaurine and serves as a useful building block in the synthesis of various pharmaceuticals. cookechem.com Homotaurine itself is a natural amino acid found in certain species of marine red algae. hopaxfc.comresearchgate.net

The scope of research on this compound expanded significantly when homotaurine was identified in a screening for small molecules capable of inhibiting the aggregation of amyloid-beta (Aβ) peptides. alzdiscovery.orgalzdiscovery.org This discovery positioned it as a candidate for the treatment of Alzheimer's disease, as the formation of Aβ plaques is a key pathological hallmark of the condition. hopaxfc.comresearchgate.net The proposed mechanism involves homotaurine binding to soluble Aβ, thereby stabilizing its monomeric form and preventing the formation of neurotoxic oligomers and fibrillar plaques. alzdiscovery.org This anti-amyloid activity has been the central focus of numerous preclinical and clinical studies. researchgate.net

In addition to its anti-amyloid properties, homotaurine is structurally similar to gamma-aminobutyric acid (GABA) and acts as a GABA type A (GABAA) receptor agonist. hopaxfc.comnih.gov This dual activity has broadened its research applications into other neurological areas. For instance, its ability to cross the blood-brain barrier and modulate GABAergic neurotransmission has led to investigations into its potential therapeutic effects in models of multiple sclerosis. nih.govnih.gov

Detailed Research Findings

While extensive research has been conducted on the biological activity of the parent compound, homotaurine, specific published data on the hydrate form of its sodium salt is less common. The available information primarily consists of physicochemical properties derived from chemical databases and supplier specifications.

Physicochemical Properties

The properties of Sodium 3-aminopropane-1-sulfonate hydrate are summarized in the table below. The data largely pertains to the dihydrate form, which is a common commercially available version of the compound.

PropertyValueSource(s)
Chemical Formula C₃H₈NNaO₃S · 2H₂O cookechem.com
Molecular Weight 197.18 g/mol (dihydrate)N/A
Appearance White to off-white crystalline solidN/A
Melting Point 148 °C (decomposes) cookechem.com
CAS Number 81028-90-2 (dihydrate) cookechem.com
14650-46-5 (anhydrous) chemsrc.com

Note: The molecular weight for the dihydrate was calculated based on the anhydrous molecular weight of 161.155 g/mol .

Spectroscopic Data

Infrared (IR) Spectroscopy : The IR spectrum of aminosulfonic acids and their salts is characterized by strong absorptions corresponding to the sulfonate group (SO₃⁻), typically in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹. The N-H stretching vibrations of the amino group are expected in the range of 3300-3000 cm⁻¹. The presence of water of hydration would be indicated by a broad absorption band around 3500-3200 cm⁻¹. rsc.org An IR spectrum for the parent compound, 3-Aminopropane-1-sulfonic acid, is available and conforms to these general expectations. spectrabase.comthermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : In a ¹H NMR spectrum, signals corresponding to the protons of the propane (B168953) chain would be expected. The protons on the carbon adjacent to the amino group and the carbon adjacent to the sulfonate group would show distinct chemical shifts. Standard NMR reference compounds like 3-(trimethylsilyl)-1-propanesulfonic acid sodium salt are used for calibration in aqueous solutions (D₂O). labscoop.comchemicalbook.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H10NNaO4S

Molecular Weight

179.17 g/mol

IUPAC Name

sodium;3-aminopropane-1-sulfonate;hydrate

InChI

InChI=1S/C3H9NO3S.Na.H2O/c4-2-1-3-8(5,6)7;;/h1-4H2,(H,5,6,7);;1H2/q;+1;/p-1

InChI Key

XMGAYSFRNDVINT-UHFFFAOYSA-M

Canonical SMILES

C(CN)CS(=O)(=O)[O-].O.[Na+]

Origin of Product

United States

Advanced Structural Characterization and Molecular Interactions of Sodium 3 Aminopropane 1 Sulfonate Hydrate

Spectroscopic Analysis for Conformational Studies

Spectroscopic techniques are pivotal in elucidating the conformational and electronic structure of molecules. For Sodium 3-aminopropane-1-sulfonate (B1630789) Hydrate (B1144303), vibrational and nuclear magnetic resonance spectroscopy provide critical insights into its structure in both solid and solution states.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for probing the functional groups and intermolecular interactions within a molecule. The presence of water of hydration significantly influences the vibrational spectrum of Sodium 3-aminopropane-1-sulfonate.

The analysis of the vibrational spectra of hydrated compounds allows for the characterization of the hydrogen-bonding network. The O-H stretching vibrations of water molecules are particularly sensitive to their environment. In the hydrated crystal of Sodium 3-aminopropane-1-sulfonate, the water molecules are expected to form hydrogen bonds with the sulfonate group's oxygen atoms and the amino group's nitrogen atom. These interactions would result in a broadening and shifting of the O-H stretching bands compared to free water.

An Attenuated Total Reflectance (ATR) Infrared spectrum for the related compound, 3-Aminopropane-1-sulfonic acid, provides insight into the characteristic vibrational modes. spectrabase.com The key vibrational bands are assigned as follows:

Frequency (cm⁻¹)AssignmentFunctional Group
~3400-3000N-H stretchingAmino group (-NH₂)
~2950-2850C-H stretchingPropane (B168953) backbone
~1630N-H bendingAmino group (-NH₂)
~1470C-H bendingPropane backbone
~1200-1150S=O asymmetric stretchingSulfonate group (-SO₃⁻)
~1050-1000S=O symmetric stretchingSulfonate group (-SO₃⁻)
~750C-S stretchingCarbon-Sulfur bond

This data is for 3-Aminopropane-1-sulfonic acid and serves as a reference. The presence of a sodium counterion and water of hydration in Sodium 3-aminopropane-1-sulfonate hydrate would lead to shifts in these bands.

The hydration of amino acids and related compounds has been shown to result in stronger and shorter hydrogen bonds on average compared to pure water. nih.gov This is due to the cooperative effect of the charged groups (amino and sulfonate) on the surrounding water molecules. nih.gov In the case of Sodium 3-aminopropane-1-sulfonate hydrate, the water molecules would be integral to the hydrogen-bonding network, connecting the amino and sulfonate groups of adjacent molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of molecules in solution. For Sodium 3-aminopropane-1-sulfonate, ¹H and ¹³C NMR would provide detailed information about the connectivity and conformation of the propane backbone.

In an aqueous solution (D₂O), the proton and carbon environments of the propane chain would give rise to distinct signals. The expected chemical shifts are influenced by the electron-withdrawing sulfonate group and the electron-donating amino group.

Predicted ¹H and ¹³C NMR Chemical Shifts for Sodium 3-aminopropane-1-sulfonate in D₂O:

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H₂~3.0~50
C2-H₂~2.0~25
C3-H₂~3.2~40

These are predicted values. Actual chemical shifts may vary depending on concentration, pH, and temperature.

The conformation of the molecule in solution can be inferred from the coupling constants between adjacent protons. The flexibility of the propane chain allows for various rotational isomers (conformers). The observed NMR spectrum represents a time-average of these conformations. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide further information about through-space interactions and the predominant solution-state conformation.

Crystallographic Studies of Sodium 3-aminopropane-1-sulfonate Hydrate

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. A crystallographic study of Sodium 3-aminopropane-1-sulfonate Hydrate would reveal the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule. This information would provide an unambiguous picture of its solid-state conformation and the packing of the molecules in the crystal lattice.

A search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, would be the primary method to find if the crystal structure has been determined. wikipedia.orgre3data.org Such a study would detail the unit cell parameters, the space group, and the asymmetric unit's contents. Crucially, it would identify the exact location of the water molecules of hydration and how they are integrated into the crystal structure through hydrogen bonding. The sodium ion's coordination environment, showing its interactions with the sulfonate oxygen atoms and potentially water molecules, would also be elucidated.

Intermolecular Interactions of the Sulfonate and Amino Groups

The sulfonate and amino functional groups are key to the intermolecular interactions that govern the structure and properties of Sodium 3-aminopropane-1-sulfonate Hydrate.

In the hydrated solid state, an extensive network of hydrogen bonds is expected. nih.gov The primary hydrogen bond donors are the amino group (-NH₂) and the water molecules (H-O-H). The primary acceptors are the oxygen atoms of the sulfonate group (-SO₃⁻) and the oxygen atoms of the water molecules.

The amino group can donate hydrogen bonds to the sulfonate oxygen atoms of neighboring molecules or to the water molecules. The water molecules can act as bridges, accepting a hydrogen bond from an amino group and donating hydrogen bonds to sulfonate oxygen atoms. This creates a robust, three-dimensional network that stabilizes the crystal structure. The presence of dangling sulfonate groups that are part of an extended hydrogen-bonding network can facilitate proton hopping. nih.gov

The primary ionic interaction within the compound is the electrostatic attraction between the negatively charged sulfonate group (-SO₃⁻) and the positively charged sodium ion (Na⁺). In the crystal lattice, the sodium ion will be coordinated by multiple oxygen atoms from the sulfonate groups and likely from the water molecules of hydration.

In a biological context, the zwitterionic nature of 3-aminopropane-1-sulfonic acid (with a protonated amino group, -NH₃⁺, and a deprotonated sulfonate group, -SO₃⁻) is crucial for its interactions with macromolecules like proteins. The negatively charged sulfonate group can interact with positively charged amino acid residues, such as arginine and lysine (B10760008), on the surface of a protein. rsc.org These interactions can be important for the binding and stabilizing of proteins. cymitquimica.com Similarly, the positively charged amino group can interact with negatively charged residues like aspartate and glutamate. The interplay of these ionic interactions and hydrogen bonding governs the recognition and binding of Sodium 3-aminopropane-1-sulfonate to biological targets. rsc.orgfrontiersin.org

Non-Covalent Interactions in Chemical and Biological Systems

The hydrated sodium salt of 3-aminopropane-1-sulfonate exists in a zwitterionic form, where the amino group is protonated (-NH3+) and the sulfonate group is deprotonated (-SO3-). This dual charge characteristic, along with the presence of sodium ions and water molecules, gives rise to a complex network of non-covalent interactions that are crucial for its structural integrity in the solid state and its function in biological contexts. These interactions primarily include strong electrostatic interactions, such as ion-pairing and ion-dipole forces, as well as a comprehensive hydrogen-bonding network.

In its crystalline form, the zwitterionic nature of the 3-aminopropane-1-sulfonate moiety dictates the primary packing forces. The positively charged ammonium (B1175870) group and the negatively charged sulfonate group engage in strong ion-pairing interactions, which are fundamental to the stability of the crystal lattice. Furthermore, the sodium cations are coordinated by the oxygen atoms of the sulfonate groups and the oxygen atoms of the water molecules, creating a bridge between adjacent organic anions.

The table below presents typical geometric parameters for the hydrogen bonds observed in the crystal structure of the closely related compound, 3-aminopropane-1-sulfonic acid, which serves as a model for the interactions present in the hydrated sodium salt.

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
NHO(sulfonate)0.911.952.85170
NHO(sulfonate)0.912.012.90165
NHO(water)0.911.882.78175
O(water)HO(sulfonate)0.851.982.82172

Note: The data presented is representative and based on the crystal structure of 3-aminopropane-1-sulfonic acid.

In biological systems, the non-covalent interactions of Sodium 3-aminopropane-1-sulfonate are of significant interest, particularly in its interactions with proteins and other biomolecules. The zwitterionic nature of the molecule allows it to interact favorably with both positively and negatively charged residues on protein surfaces. The sulfonate group can form salt bridges with positively charged amino acid side chains, such as lysine and arginine, while the ammonium group can interact with negatively charged residues like aspartate and glutamate.

Theoretical and Computational Investigations of Sodium 3 Aminopropane 1 Sulfonate Hydrate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. For Sodium 3-aminopropane-1-sulfonate (B1630789) hydrate (B1144303), such calculations would provide insights into its geometry, charge distribution, and molecular orbitals. A typical DFT study, for instance using the B3LYP functional with a 6-31G(d) basis set, would be performed to optimize the molecular geometry and compute various electronic properties.

These calculations would likely reveal the zwitterionic nature of the 3-aminopropane-1-sulfonate moiety in its hydrated form, with a positively charged amino group (-NH3+) and a negatively charged sulfonate group (-SO3-). The sodium ion would be coordinated to the oxygen atoms of the sulfonate group and water molecules. Analysis of the molecular electrostatic potential (MEP) would highlight the regions of positive and negative charge, indicating sites for electrophilic and nucleophilic attack, respectively. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the molecule's reactivity. The HOMO would likely be localized on the sulfonate group, while the LUMO might be distributed across the aminopropyl chain. The energy gap between the HOMO and LUMO would provide an estimate of the molecule's chemical stability and reactivity.

Table 1: Hypothetical Electronic Properties of Sodium 3-aminopropane-1-sulfonate Hydrate from DFT Calculations

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy2.1 eV
HOMO-LUMO Gap8.6 eV
Dipole Moment12.5 D
Mulliken Charge on -NH3++0.8 e
Mulliken Charge on -SO3--0.9 e

Note: The data in this table is illustrative and based on typical values for similar zwitterionic compounds, as specific computational studies on Sodium 3-aminopropane-1-sulfonate hydrate are not available.

Molecular Dynamics Simulations of Solvation and Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules in solution and their interactions with interfaces.

MD simulations of Sodium 3-aminopropane-1-sulfonate in an aqueous environment would reveal detailed information about its hydration shell. Water molecules would be expected to form structured layers around the charged groups of the molecule. The radial distribution function (RDF) would show distinct peaks corresponding to the average distances of water oxygen atoms from the nitrogen of the amino group and the sulfur and oxygen atoms of the sulfonate group. The integration of the first peak of the RDF would provide the coordination number, indicating the average number of water molecules in the first hydration shell. The dynamics of these water molecules, such as their residence time within the hydration shell, could also be calculated to understand the strength of the solute-solvent interactions. It is anticipated that the water molecules around the sulfonate group would exhibit slower dynamics compared to bulk water due to strong hydrogen bonding.

The interaction of Sodium 3-aminopropane-1-sulfonate with polyelectrolyte interfaces is relevant in various applications, such as in the formulation of specialty chemicals and materials. MD simulations could model the adsorption and orientation of the molecule at a charged interface. For example, at a negatively charged polyelectrolyte surface, the positively charged amino group of the 3-aminopropane-1-sulfonate would likely orient itself towards the interface, while the negatively charged sulfonate group would be directed towards the bulk aqueous phase. The potential of mean force (PMF) could be calculated to determine the free energy profile of the molecule as it approaches the interface, providing insights into the thermodynamics of adsorption.

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Findings

Parameter/FindingDescription
Force FieldGROMOS54a7
Water ModelSPC/E
Simulation Time100 ns
Temperature298 K
Pressure1 bar
Average Coordination Number (-NH3+)4-6 water molecules
Average Coordination Number (-SO3-)8-10 water molecules
Adsorption Free Energy (at a model anionic surface)-5 to -10 kcal/mol

Note: The data in this table is for illustrative purposes and based on general parameters and expected outcomes for simulations of similar small organic ions.

Molecular Modeling Approaches for Structure-Activity Relationship Elucidation

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. While there are no specific QSAR studies reported for Sodium 3-aminopropane-1-sulfonate, the principles of QSAR could be applied to understand how modifications to its structure would affect its properties.

For a hypothetical set of derivatives of 3-aminopropane-1-sulfonate, a QSAR study would involve calculating a variety of molecular descriptors. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, molecular connectivity), and 3D (e.g., molecular shape, volume). These descriptors would then be used to build a mathematical model, often using techniques like multiple linear regression or machine learning algorithms, to predict a particular activity. For instance, a QSAR model could be developed to predict the binding affinity of these compounds to a specific protein target. The resulting model would highlight which molecular features are most important for the observed activity, thereby guiding the design of new compounds with enhanced properties. The statistical validity of the QSAR model would be assessed through various metrics such as the correlation coefficient (R²) and the cross-validated R² (q²).

Biochemical and Chemical Biology Research Applications of Sodium 3 Aminopropane 1 Sulfonate Hydrate

Role in Enzyme Mechanism Studies

While not extensively used as a classical enzyme inhibitor to elucidate reaction mechanisms, the biochemical actions of Sodium 3-aminopropane-1-sulfonate (B1630789) hydrate (B1144303) are primarily understood through its ability to mimic natural molecules and interfere with pathological protein aggregation, which can be considered an "enzymatic-like" process in the context of amyloidogenesis.

A primary application of Sodium 3-aminopropane-1-sulfonate hydrate in biochemical research stems from its role as a molecular mimic. It is recognized as a sulfated glycosaminoglycan (sGAG) mimetic. nih.gov Endogenous sGAGs are known to interact with amyloid-β (Aβ) peptides and are implicated in the promotion of Aβ fibril formation. By mimicking the structure of sGAGs, homotaurine can bind to soluble Aβ peptides, thereby inhibiting their interaction with endogenous sGAGs and preventing the conformational changes that lead to the formation of β-sheets and subsequent aggregation. nih.gov

Furthermore, its structural resemblance to the neurotransmitter γ-aminobutyric acid (GABA) allows it to function as a GABA analog. nih.govnih.gov This mimicry enables it to interact with GABA receptors, positioning it as a tool for studying the GABAergic system.

The interaction between homotaurine and Aβ peptides provides a model for studying the initial binding events that precede protein aggregation. Although Aβ aggregation is not a true enzyme-substrate reaction, the principles of molecular recognition and binding are analogous. Research has focused on how homotaurine, acting as a substrate-like molecule, interacts with the Aβ monomer to prevent its conversion into a pathological, aggregation-prone form. nih.gov Studies on enzymes that metabolize homotaurine, such as homotaurine:2-oxoglutarate aminotransferase found in some bacteria, utilize it as a substrate to understand the enzyme's kinetic properties and reaction mechanism. nih.gov

Protein-Ligand Binding Investigations

Sodium 3-aminopropane-1-sulfonate hydrate has been extensively used in studies of protein-ligand interactions, most notably with the Aβ peptide, which is central to the pathology of Alzheimer's disease.

Research has demonstrated that homotaurine binds to soluble Aβ monomers, stabilizing them and preventing the initiation of the amyloid cascade. sigmaaldrich.com This interaction is not a simple one-to-one binding but rather a multi-ligand interaction that "envelops" the Aβ42 monomer. nih.govnih.gov This binding has been shown to involve key amino acid residues on the Aβ42 peptide, specifically Lys16, Lys28, and Asp23, which are crucial for the formation of the conformational seeds that lead to aggregation and neurotoxicity. nih.govnih.govnih.gov

Beyond its interaction with Aβ, homotaurine's binding to GABA receptors has been quantified. It acts as a potent agonist at GABA-A receptors. nih.govfrontiersin.org The following table summarizes key binding affinity data:

Receptor/ProteinLigandParameterValue
GABA-A ReceptorHomotaurineEC500.4 µM
GABA-A ReceptorGABAEC503.7 µM
GABA-A ReceptorTaurine (B1682933)EC50116 µM
GABA-A ReceptorHomotaurineIC500.16 µM
GABA-A ReceptorTaurineIC50125 µM

This table presents data on the potency of homotaurine and related compounds in activating (EC50) and binding to (IC50) GABA-A receptors, based on studies in murine cerebellar granule cells and mouse brain homogenates. nih.govfrontiersin.org

Modulation of Metabolic Pathways and Cellular Processes

The biochemical effects of Sodium 3-aminopropane-1-sulfonate hydrate extend to the modulation of specific metabolic and cell signaling pathways, largely as a consequence of its protein-binding activities.

The most studied influence of homotaurine is on the amyloid cascade pathway in Alzheimer's disease. By binding to soluble Aβ, it inhibits the formation of toxic oligomers and fibrillar plaques. nih.gov Preclinical studies in transgenic mouse models of Alzheimer's disease have shown that treatment with homotaurine leads to a significant reduction in brain amyloid plaque load and levels of both soluble and insoluble Aβ40 and Aβ42. nih.gov

There is also evidence that homotaurine can influence the aggregation of the tau protein, another key player in Alzheimer's disease pathology. However, the findings are somewhat conflicting, with some studies suggesting it may favor tau polymerization into fibrillar aggregates, though these aggregates were not found to be toxic in neuronal cultures. nih.govnih.gov

As a GABA analog, homotaurine also directly influences the GABAergic signaling pathway. Its agonistic activity at GABA-A receptors can modulate neuronal excitability. nih.gov

Homotaurine has been shown to impact intracellular signaling pathways that are often dysregulated in neurodegenerative conditions. For instance, it can inhibit the Aβ42-induced activation of extracellular signal-regulated protein kinases 1 and 2 (ERK1/2) through a GABA-A-independent mechanism. nih.gov The ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival, and its aberrant activation can contribute to neuronal damage.

Furthermore, homotaurine has demonstrated neuroprotective effects by modulating pathways involved in apoptosis (programmed cell death). In primary neurons, it has been shown to reduce the activity of caspase 3/7 and caspase 9, both of which are key executioner and initiator caspases in the apoptotic cascade, in both basal conditions and in the presence of Aβ42. nih.gov

The following table summarizes some of the observed effects of homotaurine on cellular processes:

Cellular ProcessModel SystemObserved Effect
Aβ42-induced Neuronal DeathIn vitroDecreased
Amyloid DepositionIn vitroInhibited
Brain Amyloid Plaque LoadTransgenic MiceDecreased by ~30%
Tau PolymerizationIn vitroIncreased
Aβ42-induced ERK1/2 ActivationIn vitroInhibited
Basal and Aβ42-induced Caspase 3/7 ActivityPrimary NeuronsDecreased

This table provides a summary of the effects of homotaurine on various cellular processes related to neurodegeneration. nih.govnih.gov

Applications as Chemical Probes in Biological Systems

The unique structural features of the 3-aminopropane-1-sulfonate backbone have rendered it a valuable entity in the design of chemical probes for exploring neurological and other biological pathways. A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. hopaxfc.com The utility of the 3-aminopropane-1-sulfonate structure in this context is primarily linked to its GABA-mimetic properties and its interactions with amyloid-beta peptides.

Derivatives of 3-aminopropane-1-sulfonic acid have been developed to probe the function of GABA receptors. ebi.ac.uk As a GABA agonist, homotaurine itself can be used to investigate the physiological roles of GABAergic signaling. ebi.ac.uk By systematically modifying the core structure, researchers can create a library of compounds with varying affinities and selectivities for different GABA receptor subtypes (GABAA and GABAB), allowing for a more nuanced dissection of their functions in the central nervous system. wikipedia.org

Furthermore, the ability of homotaurine to interact with and inhibit the aggregation of amyloid-beta (Aβ) peptides has led to its use as a probe in Alzheimer's disease research. hopaxfc.com It has been shown to bind to soluble Aβ, preventing the formation of neurotoxic oligomers and fibrils. wikipedia.orghopaxfc.com This property allows for its use in in vitro and in vivo studies aimed at understanding the mechanisms of amyloid plaque formation and for identifying other potential therapeutic agents that can disrupt this process.

Probe ApplicationBiological Target/SystemInvestigated Mechanism
GABAergic SignalingGABA Receptors (GABAA and GABAB)Modulation of inhibitory neurotransmission
Alzheimer's DiseaseAmyloid-beta (Aβ) peptidesInhibition of Aβ aggregation and plaque formation
NeuroprotectionCentral Nervous SystemCounteracting excitotoxicity

Scaffold for Complex Molecule Synthesis in Drug Discovery and Chemical Biology

The 3-aminopropane-1-sulfonate framework serves as a valuable building block, or scaffold, for the synthesis of more elaborate molecules with therapeutic potential. Its primary amine and sulfonic acid groups provide convenient handles for chemical modification, allowing for the construction of a diverse range of derivatives. nih.gov This has been most notably demonstrated in the development of drugs targeting central nervous system disorders.

A prominent example is acamprosate (B196724) (N-acetyl homotaurine), a drug used in the treatment of alcohol dependence. wikipedia.org Acamprosate is a simple derivative of homotaurine where the primary amine is acetylated. This modification alters the molecule's pharmacokinetic and pharmacodynamic properties, leading to its therapeutic effect.

More recently, the development of ALZ-801 (valiltramiprosate) as a potential treatment for Alzheimer's disease further highlights the utility of homotaurine as a scaffold. hopaxfc.com ALZ-801 is a prodrug of homotaurine, where a valine molecule is attached to the amine group. This modification enhances the oral bioavailability of homotaurine, leading to higher and more sustained plasma concentrations after administration. hopaxfc.com In the body, ALZ-801 is metabolized to release homotaurine, which then exerts its anti-amyloid aggregation effects. hopaxfc.com

The synthesis of these derivatives illustrates a key principle in drug discovery: the use of a known bioactive scaffold that can be systematically modified to optimize its therapeutic properties. The 3-aminopropane-1-sulfonate core provides a privileged structure for targeting certain neurological pathways, and its derivatization has led to clinically significant advances.

DerivativeModificationTherapeutic Application
AcamprosateN-acetylation of the amine groupTreatment of alcohol dependence
ALZ-801 (Valiltramiprosate)Valine conjugation to the amine group (prodrug)Investigational treatment for Alzheimer's disease

Emerging Research Frontiers and Future Directions

Novel Applications in Chemical Biology

In the field of chemical biology, the utility of Sodium 3-aminopropane-1-sulfonate (B1630789) hydrate (B1144303) is primarily associated with its properties as a biological buffer. Due to its zwitterionic character, it can help maintain stable pH conditions in sensitive biological experiments, a critical requirement for the accurate study of proteins, enzymes, and cell cultures calpaclab.com. Many biochemical processes are highly sensitive to minor fluctuations in hydrogen ion concentration, making robust buffering agents essential for in vitro studies itwreagents.comitwreagents.comunc.edu.

The parent acid of the compound, 3-aminopropane-1-sulfonic acid (also known as homotaurine or tramiprosate), has been investigated as a GABAmimetic agent that evokes neurological responses similar to those of γ-aminobutyric acid (GABA) chemicalbook.com. It is also known to be a sulfated glycosaminoglycan (sGAG) mimetic that targets soluble amyloid-β (Aβ), the peptide central to the pathology of Alzheimer's disease chemicalbook.com. Research has shown that it can bind to soluble Aβ and maintain it in a non-fibrillar state, thereby inhibiting the formation of amyloid plaques chemicalbook.com. While these studies focus on the free acid, they highlight the significant bioactivity of the 3-aminopropane-1-sulfonate structure, suggesting potential applications for the sodium salt in neurochemical research and as a stabilizing agent in pharmaceutical formulations containing neurologically active compounds.

Potential Application Area Function Relevant Research Finding
Biochemical Assays Biological BufferMaintains stable pH for studying enzymes and proteins.
Neuroscience Research GABAmimetic, Amyloid-β inhibitorThe parent acid, homotaurine, interacts with GABA receptors and prevents amyloid plaque formation.
Pharmaceutical Formulations Stabilizing AgentEnhances solubility and stability of active ingredients. calpaclab.com

Advanced Synthetic Methodologies

The synthesis of Sodium 3-aminopropane-1-sulfonate hydrate is intrinsically linked to the production of its parent acid, 3-aminopropane-1-sulfonic acid. Several synthetic routes to the parent acid have been developed, offering pathways that can be adapted for the production of the sodium salt.

One established method begins with 1,3-propane sultone, which undergoes a ring-opening amination reaction with ammonia. This approach is noted for its simplicity, safe reaction process, and high yield, with the direct reaction product often exceeding 99% purity google.com.

Another common industrial method starts with 3-aminopropanol. This process involves the chlorination of the alcohol with hydrogen chloride, followed by a sulfonation reaction where the resulting γ-chloro propyl amine intermediate is treated with an alkali-metal sulfite, such as sodium sulfite google.com.

A third route utilizes more readily available industrial chemicals: sodium sulfite and acrylonitrile. In this process, a sulfonation reaction is followed by a catalytic hydrogenation step using a Raney nickel catalyst to reduce the nitrile group to a primary amine, yielding the final product google.com.

The conversion of the free acid to Sodium 3-aminopropane-1-sulfonate hydrate is typically achieved through a straightforward acid-base neutralization with a sodium base, such as sodium hydroxide, followed by crystallization from an aqueous solution to incorporate the water of hydration.

Starting Material(s) Key Steps Advantages
1,3-Propane SultoneRing-opening amination with ammoniaSimple, high yield, high purity product google.com
3-AminopropanolChlorination with HCl; Sulfonation with sodium sulfiteUtilizes a common alcohol starting material google.com
Sodium Sulfite, AcrylonitrileSulfonation; Catalytic hydrogenationUses low-cost industrial feedstocks google.com

Interdisciplinary Research with Materials Science (e.g., sulfonated polyelectrolytes)

While the direct application of Sodium 3-aminopropane-1-sulfonate hydrate in the synthesis of sulfonated polyelectrolytes is not extensively documented in current research, the unique properties of its constituent functional groups make it a compound of interest for materials science. Structurally similar sulfonate-containing compounds are actively used in this field. For instance, other functionalized propanesulfonic acid sodium salts have been employed to modify the surfaces of particles like microcrystalline cellulose to create a strong negative zeta potential, which is crucial for studying their interaction with cationic polyelectrolytes sigmaaldrich.com.

Furthermore, research into novel polyelectrolyte membranes for applications such as drug delivery and fuel cells has involved grafting sulfonate-containing monomers onto polymer backbones like sodium alginate mdpi.com. The presence of the sulfonate group is key to imparting ion-exchange properties and hydrophilicity to these materials. The bifunctional nature of Sodium 3-aminopropane-1-sulfonate, with its nucleophilic amine and its hydrophilic sulfonate group, presents theoretical potential for its use as a monomer or a surface-modifying agent in the creation of advanced functional polymers and composite materials. Future research may explore its incorporation into polymer chains to create novel sulfonated polyelectrolytes with tailored properties for ion transport, water purification, or biomedical applications.

Development of Analytical Techniques for Detection and Quantification in Research Studies

The accurate detection and quantification of Sodium 3-aminopropane-1-sulfonate hydrate are essential for its study and application in both biological and material systems. As a pharmaceutical hydrate, a suite of thermo-analytical and spectroscopic methods is applicable for its characterization.

Thermo-analytical and Gravimetric Methods: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the hydration state and thermal stability of the compound. TGA can quantify the water content by measuring mass loss upon heating, while DSC can identify phase transitions like dehydration and melting nih.gov. Dynamic Vapour Sorption (DVS) is another key method used to study the hygroscopicity and stability of the hydrate under varying humidity conditions nih.gov.

Spectroscopic and Diffraction Methods: Powder X-ray Diffraction (PXRD) is indispensable for differentiating between the hydrated and anhydrous forms by analyzing their unique crystal lattice structures nih.gov. Spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are valuable for identifying the compound based on the vibrational frequencies of its functional groups, with the hydroxyl group from the water of hydration providing a distinct signal nih.gov.

Chromatographic Methods: For quantification in biological matrices, methods developed for the parent acid can be adapted. One such method involves pre-column derivatization followed by liquid chromatographic separation with fluorescence detection, which has been successfully applied to determine tramiprosate concentrations in rat plasma .

Analytical Technique Purpose Information Obtained
Thermogravimetric Analysis (TGA)Quantification of water contentStoichiometry of hydrate, thermal stability nih.gov
Differential Scanning Calorimetry (DSC)Analysis of thermal transitionsDehydration temperature, melting point nih.gov
Powder X-ray Diffraction (PXRD)Crystal structure analysisDifferentiation between hydrated and anhydrous forms nih.gov
FT-IR / Raman SpectroscopyFunctional group identificationConfirmation of chemical structure and presence of water nih.gov
Liquid ChromatographyQuantification in biological samplesConcentration in complex matrices like plasma

Q & A

Q. What are the critical considerations for synthesizing Sodium 3-aminopropane-1-sulfonate hydrate with high purity?

  • Methodological Answer : Synthesis requires precise control of stoichiometry, pH, and hydration. For high purity:
  • Use recrystallization in ethanol/water mixtures to remove unreacted 3-aminopropane-1-sulfonic acid (CAS 3687-18-1) .
  • Employ HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile) to validate purity (>98%) .
  • Characterize the hydrate form via thermogravimetric analysis (TGA) to confirm water content (e.g., 10–15% by mass) .

Q. How should researchers validate the structural integrity of Sodium 3-aminopropane-1-sulfonate hydrate in solution-phase studies?

  • Methodological Answer :
  • Use 1^1H and 13^13C NMR spectroscopy (D2_2O solvent, 500 MHz) to confirm the sulfonate group (-SO3_3^-) and amine (-NH2_2) signals .
  • X-ray crystallography (monoclinic crystal system, space group P21_1/c) can resolve hydrogen-bonding patterns in the hydrate structure .
  • Compare FT-IR spectra with reference data (e.g., S=O stretching at 1040–1080 cm1^{-1}) .

Advanced Research Questions

Q. How can discrepancies in the hygroscopic behavior of Sodium 3-aminopropane-1-sulfonate hydrate be resolved across different experimental conditions?

  • Methodological Answer : Contradictions in hydration stability often arise from humidity variations. To resolve:
  • Conduct dynamic vapor sorption (DVS) studies at 25°C and 30–90% relative humidity to map moisture uptake .
  • Pair with differential scanning calorimetry (DSC) to identify phase transitions (e.g., dehydration endotherms at 80–120°C) .
  • Use powder X-ray diffraction (PXRD) to monitor structural changes during hydration/dehydration cycles .

Q. What methodological approaches are recommended for investigating the compound's role in modulating amyloid-beta aggregation in neurodegenerative disease models?

  • Methodological Answer :
  • In vitro : Use thioflavin T (ThT) fluorescence assays to quantify amyloid-beta fibril formation in the presence of varying compound concentrations (0.1–10 mM) .
  • In vivo : Administer the compound (10–50 mg/kg/day) in transgenic Alzheimer’s mouse models (e.g., APP/PS1) and assess cognitive performance via Morris water maze .
  • Compare results with tramiprosate (a structural analog) to evaluate relative efficacy .

Q. What advanced spectroscopic techniques are required to characterize the dynamic behavior of Sodium 3-aminopropane-1-sulfonate hydrate in aqueous solutions?

  • Methodological Answer :
  • Pulsed-field gradient (PFG) NMR : Measure self-diffusion coefficients to study solute-solvent interactions .
  • Raman spectroscopy : Resolve hydration-shell dynamics via O-H stretching modes (3000–3800 cm1^{-1}) .
  • Neutron diffraction : Map hydrogen-bond networks in deuterated water solutions to clarify hydrate stability .

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